2-Methylbenzenethiol
Overview
Description
2-Methylbenzenethiol, also known as o-thiocresol, is an organic compound with the molecular formula C7H8S. It appears as a colorless to pale yellow liquid and is characterized by a strong, unpleasant odor. This compound is sparingly soluble in water but is soluble in organic solvents such as ethanol and ether . It is used in various fields, including the fragrance industry, chemical synthesis, and research laboratories .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylbenzenethiol can be synthesized through several methods. One common method involves the reaction of 2-methylbenzenesulfonyl chloride with hydrogen sulfide in the presence of a base. Another method includes the reduction of 2-methylbenzenesulfonic acid using reducing agents such as zinc and hydrochloric acid .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-methylbenzenesulfonyl chloride. This process involves the use of a palladium catalyst under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Methylbenzenethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form 2-methylbenzenesulfonic acid using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to 2-methylbenzene using reducing agents like lithium aluminum hydride.
Major Products Formed:
- Oxidation of this compound typically yields 2-methylbenzenesulfonic acid.
- Reduction can produce 2-methylbenzene.
- Substitution reactions can lead to various derivatives depending on the substituent introduced .
Scientific Research Applications
2-Methylbenzenethiol has several applications in scientific research:
Biology: The compound is used in studies involving thiol groups and their interactions with biological molecules.
Medicine: Research involving this compound includes its potential use in developing pharmaceuticals that target specific enzymes or proteins.
Mechanism of Action
The mechanism of action of 2-Methylbenzenethiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can lead to the inhibition or activation of specific enzymes or proteins. The compound’s effects are mediated through pathways involving thiol-disulfide exchange reactions, which play a crucial role in maintaining cellular redox balance .
Comparison with Similar Compounds
- 3-Methylbenzenethiol
- 4-Methylbenzenethiol
- Thiophenol
- 4-tert-Butylbenzenethiol
Comparison: 2-Methylbenzenethiol is unique due to the position of the methyl group on the benzene ring, which influences its reactivity and physical properties. Compared to 3-Methylbenzenethiol and 4-Methylbenzenethiol, this compound has different steric and electronic effects, making it more suitable for specific applications in chemical synthesis and research .
Properties
IUPAC Name |
2-methylbenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUNZSDDXMPKLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047135 | |
Record name | 2-Methylbenzenethiol | |
Source | EPA DSSTox | |
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Molecular Weight |
124.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to pale yellow liquid; [Merck Index] Very offensive odor; [CHEMINFO] Liquid with a stench; mp = 10-12 deg C; [Alfa Aesar MSDS], Liquid, colourless to pale yellow liquid with disagreeable odour | |
Record name | 2-Thiocresol | |
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Record name | 2-Methylbenzenethiol | |
Source | Human Metabolome Database (HMDB) | |
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Record name | o-Toluenethiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/134/ | |
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Boiling Point |
195 °C, 194.00 to 196.00 °C. @ 760.00 mm Hg | |
Record name | 2-THIOCRESOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2022 | |
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Record name | 2-Methylbenzenethiol | |
Source | Human Metabolome Database (HMDB) | |
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Flash Point |
64 °C | |
Record name | 2-Thiocresol | |
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Solubility |
Sol in alcohol, ether; insol in water | |
Record name | 2-THIOCRESOL | |
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Density |
1.041 @ 20 °C/4 °C, 1.054-1.059 | |
Record name | 2-THIOCRESOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2022 | |
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Record name | o-Toluenethiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/134/ | |
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Vapor Pressure |
0.81 [mmHg], 0.816 mm Hg at 25 °C | |
Record name | 2-Thiocresol | |
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Record name | 2-THIOCRESOL | |
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CAS No. |
137-06-4 | |
Record name | 2-Methylbenzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137-06-4 | |
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Record name | 2-Thiocresol | |
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Record name | o-Toluenethiol | |
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Record name | Benzenethiol, 2-methyl- | |
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Record name | 2-Methylbenzenethiol | |
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Record name | Toluene-2-thiol | |
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Record name | O-TOLUENETHIOL | |
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Record name | 2-THIOCRESOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Record name | 2-Methylbenzenethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029634 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
15 °C | |
Record name | 2-THIOCRESOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2022 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Methylbenzenethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029634 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-methylbenzenethiol influence its reactivity?
A1: this compound (o-toluenethiol) possesses a thiol (-SH) group attached to the benzene ring, adjacent to a methyl (-CH3) group. This unique arrangement influences its reactivity in several ways:
- Steric Hindrance: The methyl group adjacent to the thiol group introduces steric hindrance, which can influence the rate and selectivity of reactions. For instance, research has shown that ligand exchange reactions on Cadmium Sulfide (CdS) nanoclusters with o-toluenethiol are restricted compared to less sterically hindered thiols like p-toluenethiol. []
- Metal Binding Affinity: The thiol group exhibits a strong affinity for metal ions, enabling the formation of stable metal-thiolate complexes. This property is valuable in applications like nanoparticle functionalization, where this compound can serve as a capping agent to control particle size and stability. [, ]
Q2: What are some notable applications of this compound in chemical synthesis?
A2: this compound plays a crucial role as a building block in organic synthesis. Some notable applications include:
- Synthesis of Dibenzothiophenes: this compound serves as a key starting material in the synthesis of substituted dibenzothiophenes. These compounds are significant due to their presence in fossil fuels and their potential as precursors for optoelectronic materials. The synthesis typically involves a coupling reaction of this compound with a cyclic ketone, followed by an annulation step to form the dibenzothiophene core. [, ]
- Formation of Heteroaromatic Compounds: this compound can be used to synthesize heteroaromatic compounds, specifically 1,2-benzothiaborolides. These compounds are of interest due to their unique electronic properties and potential as ligands in organometallic chemistry. []
Q3: Can you elaborate on the use of this compound in material science, specifically in nanoparticle functionalization?
A3: this compound finds application in material science as a surface-modifying agent for nanoparticles, particularly those used in surface-enhanced Raman scattering (SERS) applications.
- SERS Nano-tagging: Researchers have developed SERS nano-tagging particles composed of a silica core, nano silver particles, and a silica shell. [] this compound acts as a tagging material, binding to the silver nanoparticles and providing a unique Raman signal. This technology allows for the sensitive detection and identification of biomolecules.
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